molecular formula C22H21N5O3 B12412353 Flt3/D835Y-IN-1

Flt3/D835Y-IN-1

Cat. No.: B12412353
M. Wt: 403.4 g/mol
InChI Key: DTTMVAWVXDJYSD-LHLOQNFPSA-N
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Description

Flt3/D835Y-IN-1 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) and its D835Y mutant. This compound is particularly significant in the context of acute myeloid leukemia (AML), where mutations in the FLT3 gene are frequently observed. The D835Y mutation in the tyrosine kinase domain of FLT3 is one of the most common mutations associated with AML, leading to constitutive activation of the kinase and promoting leukemic cell proliferation and survival .

Preparation Methods

The synthesis of Flt3/D835Y-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically involves:

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity and stability of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Flt3/D835Y-IN-1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure of this compound.

Scientific Research Applications

Flt3/D835Y-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Flt3/D835Y-IN-1 exerts its effects by selectively inhibiting the activity of FLT3 and its D835Y mutant. The compound binds to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis in leukemic cells expressing the FLT3-D835Y mutation, thereby reducing cell proliferation and survival .

Comparison with Similar Compounds

Flt3/D835Y-IN-1 is unique in its high selectivity and potency for FLT3 and its D835Y mutant. Similar compounds include:

This compound stands out due to its high specificity for the D835Y mutation, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxy-1-piperazin-1-ylethanone

InChI

InChI=1S/C22H21N5O3/c28-18(27-11-9-23-10-12-27)13-30-26-20-15-6-2-4-8-17(15)24-21(20)19-14-5-1-3-7-16(14)25-22(19)29/h1-8,23,25,29H,9-13H2/b26-20+

InChI Key

DTTMVAWVXDJYSD-LHLOQNFPSA-N

Isomeric SMILES

C1CN(CCN1)C(=O)CO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O

Canonical SMILES

C1CN(CCN1)C(=O)CON=C2C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O

Origin of Product

United States

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